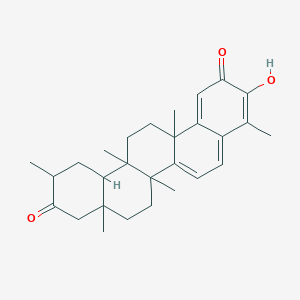
3-Hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tingenone is a quinone-methide triterpene isolated from plants of the Celastraceae family, particularly from the genus Maytenus . This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiparasitic properties . Tingenone is known for its potential in treating painful inflammatory diseases and has been a subject of extensive research in pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tingenone can be synthesized through various methods, including the isolation from the root bark of Maytenus chiapensis using chromatographic techniques . The process involves the extraction of the root bark with solvents such as n-hexane and diethyl ether, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, tingenone is typically produced through the extraction of Maytenus species. The extraction process involves the use of solvents like n-hexane and diethyl ether, followed by purification using chromatographic techniques . The industrial production focuses on optimizing the yield and purity of tingenone for its application in pharmaceuticals and research.
Analyse Des Réactions Chimiques
Types of Reactions: Tingenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement of tingenone derivatives to form phenolic analogues . This reaction involves the use of acidic conditions to rearrange the quinone-methide chromophore to phenolic systems .
Common Reagents and Conditions: Common reagents used in the reactions involving tingenone include acids for rearrangement reactions and oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and specific solvent systems to ensure the desired transformation.
Major Products Formed: The major products formed from the reactions of tingenone include phenolic analogues and other rearranged compounds . These products often exhibit different biological activities compared to the parent compound, making them valuable for further research and application.
Applications De Recherche Scientifique
Tingenone has been extensively studied for its pharmacological potential. It has shown promising results in the treatment of painful inflammatory diseases, such as rheumatoid arthritis, gastritis, ulcers, and gastrointestinal disorders . Additionally, tingenone has demonstrated antinociceptive effects by activating cannabinoid receptors and endocannabinoids . This makes it a potential candidate for developing new analgesic drugs.
In the field of biology, tingenone has been investigated for its cytotoxic effects against various cancer cell lines . Its antibacterial and antifungal properties also make it a valuable compound for developing new antimicrobial agents .
Mécanisme D'action
Tingenone exerts its effects primarily through the activation of cannabinoid receptors, particularly the CB2 receptor . This activation leads to antinociceptive effects, which are mediated by the opioidergic pathway . The compound’s mechanism of action involves the inhibition of prostaglandin E2-induced hyperalgesia, resulting in reduced pain perception .
Comparaison Avec Des Composés Similaires
Tingenone is part of a group of quinone-methide triterpenes, which include compounds like pristimerin and isopristimerol . These compounds share similar structural features and biological activities. tingenone is unique in its specific activation of cannabinoid receptors and its potent antinociceptive effects .
List of Similar Compounds:- Pristimerin
- Isopristimerol
- Xuxuarines
- Cangorosin B
Tingenone’s distinct mechanism of action and its diverse biological activities make it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H36O3 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3 |
Clé InChI |
WSTYNZDAOAEEKG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



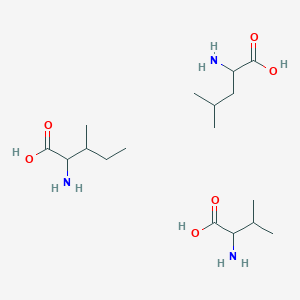
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
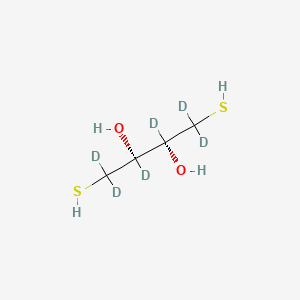
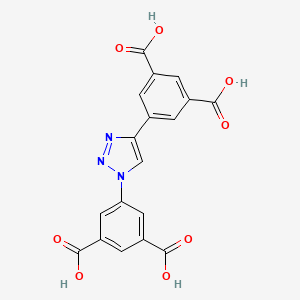
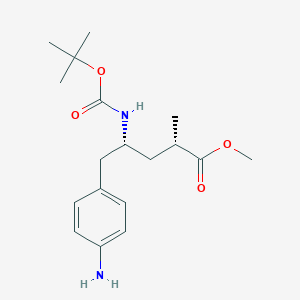
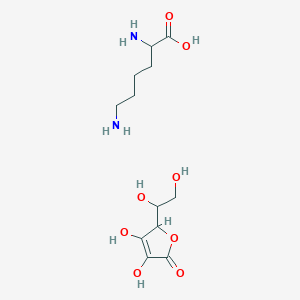
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
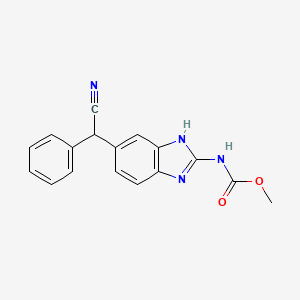
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
